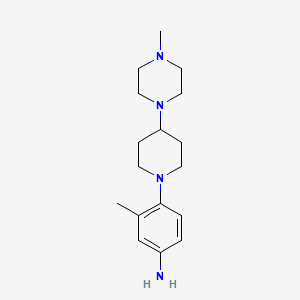
3-Methyl-4-(4-(4-methylpiperazin-1-yl)piperidin-1-yl)aniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Methyl-4-(4-(4-methylpiperazin-1-yl)piperidin-1-yl)aniline: is a complex organic compound with the molecular formula C17H28N4O and a molecular weight of 304.43 g/mol . This compound is characterized by the presence of a piperazine and piperidine ring, which are common structural motifs in medicinal chemistry. It is often used as an intermediate in the synthesis of various pharmaceuticals and chemical research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-4-(4-(4-methylpiperazin-1-yl)piperidin-1-yl)aniline typically involves multiple steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through the hydrogenation of pyridine or by cyclization of appropriate precursors.
Formation of the Piperazine Ring: The piperazine ring is usually formed by reacting ethylenediamine with dihaloalkanes.
Coupling of Rings: The piperidine and piperazine rings are then coupled together using a suitable linker, often through nucleophilic substitution reactions.
Introduction of the Aniline Group:
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis of Intermediates: Large-scale synthesis of piperidine and piperazine intermediates.
Optimization of Reaction Conditions: Use of optimized reaction conditions to ensure high yield and purity.
Purification: Purification of the final product through crystallization, distillation, or chromatography.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the aniline group, forming nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the nitro derivatives back to the aniline form.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine and piperidine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Nucleophiles such as amines or alkoxides are commonly used in substitution reactions.
Major Products
Oxidation Products: Nitroso or nitro derivatives.
Reduction Products: Aniline derivatives.
Substitution Products: Various substituted piperazine and piperidine derivatives.
科学的研究の応用
Chemistry
In chemistry, 3-Methyl-4-(4-(4-methylpiperazin-1-yl)piperidin-1-yl)aniline is used as a building block for the synthesis of more complex molecules. It serves as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Biology
In biological research, this compound is used to study the interactions of piperazine and piperidine derivatives with biological targets. It is also used in the development of new drugs and therapeutic agents.
Medicine
In medicine, derivatives of this compound are explored for their potential therapeutic effects. They are investigated for their activity against various diseases, including cancer and neurological disorders.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and as a catalyst in various chemical reactions.
作用機序
The mechanism of action of 3-Methyl-4-(4-(4-methylpiperazin-1-yl)piperidin-1-yl)aniline involves its interaction with specific molecular targets. The piperazine and piperidine rings allow the compound to bind to various receptors and enzymes, modulating their activity. This interaction can lead to changes in cellular signaling pathways, affecting processes such as cell growth, apoptosis, and neurotransmission.
類似化合物との比較
Similar Compounds
- 3-Methoxy-4-(4-(4-methylpiperazin-1-yl)piperidin-1-yl)aniline
- 2-Methyl-4-(4-methyl-piperazin-1-yl)-10H-thieno[2,3-b][1,5]benzodiazepine (olanzapine)
Uniqueness
3-Methyl-4-(4-(4-methylpiperazin-1-yl)piperidin-1-yl)aniline is unique due to its specific combination of piperazine and piperidine rings, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound in the synthesis of pharmaceuticals and in scientific research.
特性
分子式 |
C17H28N4 |
|---|---|
分子量 |
288.4 g/mol |
IUPAC名 |
3-methyl-4-[4-(4-methylpiperazin-1-yl)piperidin-1-yl]aniline |
InChI |
InChI=1S/C17H28N4/c1-14-13-15(18)3-4-17(14)21-7-5-16(6-8-21)20-11-9-19(2)10-12-20/h3-4,13,16H,5-12,18H2,1-2H3 |
InChIキー |
AETVYYJOTDNMHV-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C=CC(=C1)N)N2CCC(CC2)N3CCN(CC3)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















